molecular formula C26H42O4 B138257 Hmbop CAS No. 142785-61-3

Hmbop

Cat. No. B138257
M. Wt: 418.6 g/mol
InChI Key: DUZLDPYKMSNPLT-SVCKCIGASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hmbop, also known as beta-hydroxy-beta-methylbutyrate, is a nutritional supplement that has gained popularity in the fitness industry. It is a metabolite of the amino acid leucine and is found naturally in small quantities in some foods such as grapefruit and catfish. Hmbop is believed to have anabolic properties, which means it can help promote muscle growth and prevent muscle breakdown. In

Mechanism Of Action

Hmbop works by activating the mTOR pathway, which is responsible for regulating muscle protein synthesis. It also inhibits the activity of enzymes that break down muscle protein, thus preventing muscle breakdown. Hmbop also has anti-inflammatory properties, which can help reduce muscle damage and promote recovery.

Biochemical And Physiological Effects

Hmbop has been shown to increase muscle mass and strength in both trained and untrained individuals. It has also been shown to reduce muscle damage and improve recovery after exercise. Hmbop may also have a positive effect on bone health, as it has been shown to increase bone mineral density in some studies.

Advantages And Limitations For Lab Experiments

One advantage of using Hmbop in lab experiments is that it is relatively easy to synthesize and purify. It is also a stable compound that can be stored for long periods of time. However, one limitation is that its effects may vary depending on the dosage and duration of supplementation. Additionally, some studies have reported conflicting results, which may be due to differences in study design or participant characteristics.

Future Directions

There are several potential future directions for research on Hmbop. One area of interest is its potential as a treatment for muscle wasting diseases such as cancer cachexia. Another area of interest is its effects on cognitive function, as some studies have suggested that it may have a positive effect on memory and attention. Additionally, further research is needed to determine the optimal dosage and duration of supplementation for different populations, as well as to investigate any potential long-term side effects.

Synthesis Methods

Hmbop can be synthesized in the laboratory by combining isobutyraldehyde and cyanoacetate. The resulting compound is then reduced with sodium borohydride to produce Hmbop. The purity of the synthesized Hmbop can be verified using nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

Hmbop has been the subject of numerous scientific studies investigating its potential as a nutritional supplement. These studies have focused on its effects on muscle growth, muscle strength, and muscle recovery. Some studies have also investigated its potential as a treatment for muscle wasting diseases such as cancer cachexia.

properties

CAS RN

142785-61-3

Product Name

Hmbop

Molecular Formula

C26H42O4

Molecular Weight

418.6 g/mol

IUPAC Name

(1S,3R,9S,10R,13S,14R,17S)-17-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol

InChI

InChI=1S/C26H42O4/c1-16(30-13-12-24(2,3)29)20-8-9-21-19-7-6-17-14-18(27)15-23(28)26(17,5)22(19)10-11-25(20,21)4/h6-7,16,18,20-23,27-29H,8-15H2,1-5H3/t16-,18+,20+,21-,22-,23-,25+,26-/m0/s1

InChI Key

DUZLDPYKMSNPLT-SVCKCIGASA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3([C@H](C[C@@H](C4)O)O)C)C)OCCC(C)(C)O

SMILES

CC(C1CCC2C1(CCC3C2=CC=C4C3(C(CC(C4)O)O)C)C)OCCC(C)(C)O

Canonical SMILES

CC(C1CCC2C1(CCC3C2=CC=C4C3(C(CC(C4)O)O)C)C)OCCC(C)(C)O

synonyms

20(S)-(3-hydroxy-3-methylbutyloxy)pregna-5,7-diene-1 alpha,3 beta-diol
20-(3-hydroxy-3-methylbutyloxy)-(2 beta-(3)H)pregna-5,7-diene-1,3-diol
20-(3-hydroxy-3-methylbutyloxy)pregna-5,7-diene-1,3-diol
HMBOP

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.